molecular formula C7H11Cl3N2 B6303776 (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 1391443-90-5

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6303776
CAS No.: 1391443-90-5
M. Wt: 229.5 g/mol
InChI Key: JXHKMOWJDHHCOW-ZJIMSODOSA-N
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Description

®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride: is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The chlorine atom and the ethanamine group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    2-Chloropyridine: Similar in structure but lacks the ethanamine group.

    3-Chloropyridine: Another isomer with the chlorine atom at a different position.

    4-Chloropyridine: Similar but without the ethanamine group.

Uniqueness: ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

(1R)-1-(2-chloropyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHKMOWJDHHCOW-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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